An In-depth Technical Guide to CAS 923230-19-7: Data Not Available
To our valued researchers, scientists, and drug development professionals, This communication serves to address the inquiry regarding a comprehensive technical guide and Material Safety Data Sheet (MSDS) for the substanc...
Author: BenchChem Technical Support Team. Date: February 2026
To our valued researchers, scientists, and drug development professionals,
This communication serves to address the inquiry regarding a comprehensive technical guide and Material Safety Data Sheet (MSDS) for the substance identified by CAS Registry Number 923230-19-7 .
Following an extensive and thorough search of publicly available chemical and safety databases, we must report that no information has been found for a substance associated with CAS 923230-19-7 .
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Exploratory
Technical Guide: Bioactivity and Therapeutic Potential of 4-Fluorophenyl Furan Derivatives
Executive Summary The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, lipophilicity, and ligand-target binding affinity. Among these, 4-f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The integration of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enhancing metabolic stability, lipophilicity, and ligand-target binding affinity. Among these, 4-fluorophenyl furan derivatives represent a privileged structural class. This guide provides a technical analysis of their bioactivity, focusing on the synergistic effect of the electron-rich furan ring and the bioisosteric properties of the para-fluorophenyl moiety. Key therapeutic areas include oncology (tubulin polymerization inhibition), infectious diseases (DNA intercalation), and inflammation (COX-2 inhibition).
Chemical Rationale & Structural Significance[1][2][3]
The 4-fluorophenyl furan scaffold combines two critical pharmacophores:
The Furan Ring: An electron-rich, five-membered aromatic heterocycle that acts as a hydrogen bond acceptor and a bioisostere for phenyl rings, often improving water solubility compared to carbocyclic analogs.[1]
The 4-Fluorophenyl Group: The fluorine atom at the para position blocks metabolic degradation (specifically P450-mediated oxidation) while increasing lipophilicity (
), facilitating membrane permeability. The C-F bond also engages in favorable electrostatic interactions with protein active sites.
Synthetic Pathways
The construction of this scaffold typically follows two primary routes: Meerwein Arylation for direct ring coupling and Claisen-Schmidt Condensation for extended conjugated systems (chalcones).
Figure 1: Primary synthetic workflows for accessing 4-fluorophenyl furan scaffolds.
Derivatives linking the 4-fluorophenyl furan moiety to imidazolones or hydrazones have shown potent cytotoxicity against breast (MCF-7) and prostate (PC3) cancer cell lines.
Mechanism of Action:
These compounds often function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site of tubulin, inhibiting polymerization, which arrests the cell cycle at the G2/M phase and triggers apoptosis via the mitochondrial pathway (upregulation of Bax, downregulation of Bcl-2).
Quantitative Data (Cytotoxicity Profiles):
Compound Class
Cell Line
IC50 (µM)
Reference Standard
Mechanism
Furan-Imidazolone Hybrid
HCT-116 (Colon)
1.0 - 2.0
Doxorubicin (0.5 µM)
CDK2 inhibition
Furan-Chalcone (4-F)
MCF-7 (Breast)
4.06
Staurosporine
G2/M Arrest
Phenylacetamide Derivative
PC3 (Prostate)
52.0
Imatinib (40 µM)
Apoptosis Induction
Antimicrobial & Antifungal Activity
The 5-(4-fluorophenyl)-2-furaldehyde core serves as a precursor for Schiff bases and hydrazones that exhibit broad-spectrum antimicrobial activity. The lipophilic fluorine atom enhances penetration through the lipid-rich bacterial cell wall of Gram-negative bacteria.
Key Insight: Derivatives with a para-nitro group often outperform para-fluoro in antibacterial assays, but para-fluoro derivatives show superior metabolic stability and lower mutagenicity profiles.
Target: Inhibition of DNA gyrase and disruption of cell membrane integrity.
Anti-inflammatory Activity (COX-2 Inhibition)
3,4-disubstituted furan derivatives bearing a 4-fluorophenyl group have been identified as selective COX-2 inhibitors. The furan ring fits into the COX-2 hydrophobic pocket, while the fluorine atom forms halogen bonds with key amino acid residues (e.g., Arg120), reducing inflammation without the gastric toxicity associated with traditional NSAIDs.
Structure-Activity Relationship (SAR) Analysis
The potency of these derivatives is strictly governed by the substitution pattern on the furan ring and the electronic nature of the phenyl substituent.
Figure 2: SAR Map detailing the functional contribution of each moiety within the scaffold.
Key SAR Findings:
Fluorine Position: Para-substitution (4-F) is consistently more active than ortho- or meta- due to optimal steric fit and prevention of metabolic hydroxylation.
Linker Chemistry: A hydrazone (-CH=N-NH-) or chalcone (-CH=CH-CO-) linker at the furan C2 position significantly enhances anticancer activity compared to a simple aldehyde.
Furan Substitution: Introduction of electron-withdrawing groups (e.g., -NO2) on the furan ring can boost antibacterial potency but often at the cost of increased cytotoxicity to mammalian cells.
Experimental Protocols
Synthesis of 5-(4-fluorophenyl)furan-2-carbaldehyde (Meerwein Arylation)
Diazotization: Dissolve 4-fluoroaniline (0.1 mol) in 15% HCl (50 mL). Cool to 0–5°C. Add NaNO2 (0.12 mol) solution dropwise with stirring to form the diazonium salt.
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
Mechanism of Action: Apoptotic Signaling
The following diagram illustrates the pathway by which 4-fluorophenyl furan derivatives induce cell death in cancer cells.
Figure 3: Proposed mechanism of action involving tubulin inhibition and mitochondrial apoptosis.
References
Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science. Link
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI Molecules. Link
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. Link
A Comparative Review of 5-Halophenyl-2-furaldehydes: Synthesis, Antimicrobial, and Anticancer Applications. BenchChem. Link
Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye State Medical University. Link
Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnology and Applied Biochemistry. Link
Protocol for Amide Bond Formation: Coupling [5-(4-Fluorophenyl)-2-furyl]methylamine with Carboxylic Acids
Introduction The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development, integral to the synthesis of a vast array of pharmaceuticals, natural products, and other bioactive molec...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development, integral to the synthesis of a vast array of pharmaceuticals, natural products, and other bioactive molecules.[1][2][3] This application note provides a detailed protocol for the coupling of [5-(4-Fluorophenyl)-2-furyl]methylamine, a key building block in various research programs, with a range of carboxylic acids. We will explore the mechanistic underpinnings of this transformation, compare common coupling reagents, and provide step-by-step experimental procedures designed to ensure high-yield, high-purity synthesis.
The inherent stability of the amide bond necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine.[4][5] The choice of coupling reagent is a critical parameter that can significantly impact reaction efficiency, yield, and the preservation of stereochemical integrity. This guide will focus on two of the most robust and widely used classes of coupling reagents: carbodiimides, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like N-hydroxybenzotriazole (HOBt), and uronium salts, exemplified by O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[6]
Understanding the Reagents and Reaction Mechanisms
A successful coupling reaction hinges on the effective activation of the carboxylic acid. This process transforms the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
EDC/HOBt-Mediated Coupling
The EDC/HOBt system is a classic and cost-effective choice for many amide bond formations.[1] The mechanism proceeds in a stepwise fashion:
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[6]
Formation of the HOBt Ester: This unstable intermediate is then intercepted by HOBt to form a more stable and less racemization-prone HOBt-ester.[6]
Nucleophilic Attack: The amine, in this case, [5-(4-Fluorophenyl)-2-furyl]methylamine, attacks the activated HOBt-ester to form the desired amide bond, regenerating HOBt in the process.[6][7]
The use of HOBt as an additive is crucial for suppressing side reactions and minimizing racemization, particularly when chiral carboxylic acids are used.
Mechanism of EDC/HOBt Coupling
Caption: EDC/HOBt-mediated amide bond formation pathway.
HATU-Mediated Coupling
HATU is a highly efficient uronium-based coupling reagent, often employed for more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines.[1][2][8] The mechanism, which requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), is as follows:
Deprotonation: DIPEA deprotonates the carboxylic acid to form a carboxylate anion.[9]
Formation of the Active Ester: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester and the release of a tetramethylurea byproduct.[6][9]
Nucleophilic Attack: The amine readily attacks the active ester to yield the final amide product.[9]
The nitrogen atom within the HOAt ring of the active ester is believed to accelerate the coupling step, contributing to HATU's high reactivity.[6]
Mechanism of HATU Coupling
Caption: HATU-mediated amide bond formation pathway.
Experimental Protocols
The following protocols provide a general framework for the coupling of [5-(4-Fluorophenyl)-2-furyl]methylamine with a generic carboxylic acid. Optimization of stoichiometry, solvent, temperature, and reaction time may be necessary for specific substrates.
Materials and Reagents:
[5-(4-Fluorophenyl)-2-furyl]methylamine
Carboxylic acid of interest
EDC·HCl
HOBt
HATU
DIPEA or Triethylamine (TEA)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Safety Precautions:
Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: EDC/HOBt Coupling
This protocol is a good starting point for most standard amide couplings.
Parameter
Recommended Value/Condition
Carboxylic Acid
1.0 equivalent
[5-(4-Fluorophenyl)-2-furyl]methylamine
1.0 - 1.2 equivalents
EDC·HCl
1.1 - 1.5 equivalents
HOBt
1.1 - 1.5 equivalents
Base (DIPEA or TEA)
2.0 - 3.0 equivalents
Solvent
Anhydrous DMF or DCM (0.1 - 0.5 M)
Temperature
0 °C to Room Temperature
Reaction Time
1 - 18 hours
Step-by-Step Procedure:
To a round-bottom flask, add the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and [5-(4-Fluorophenyl)-2-furyl]methylamine (1.1 equiv.).[6]
Dissolve the mixture in anhydrous DMF or DCM.
Cool the solution to 0 °C in an ice bath with stirring.
Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.[6]
Application Notes & Protocols: A Researcher's Guide to Amide Bond Formation with Furan-Methylamines
Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Furan-Amide Scaffolds The amide bond is arguably the most fundamental linkage in medicinal chemistry and chemical biology, forming the b...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Furan-Amide Scaffolds
The amide bond is arguably the most fundamental linkage in medicinal chemistry and chemical biology, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals. When this crucial bond is formed with a furan-methylamine, such as furan-2-ylmethanamine (furfurylamine), it gives rise to a molecular scaffold with unique properties. The furan ring acts as a versatile bioisostere for phenyl and other aromatic groups, influencing solubility, metabolic stability, and receptor-binding interactions. These furan-amide motifs are integral to compounds with diverse biological activities, making their efficient and clean synthesis a critical task for researchers in drug development.
This guide provides an in-depth analysis of the reagents and methodologies for the successful coupling of carboxylic acids with furan-methylamines. We will move beyond simple reagent lists to explore the mechanistic rationale behind procedural choices, address potential challenges unique to the furan moiety, and offer detailed, field-proven protocols to empower researchers to achieve high yields and purity in their synthetic endeavors.
Part 1: Core Principles and Strategic Considerations
The Furan Ring: An Asset with Caveats
The furan ring is an electron-rich aromatic heterocycle. While this property contributes to its utility as a pharmacophore, it also presents specific chemical challenges.
Acid Sensitivity: The furan ring is susceptible to polymerization or ring-opening under strongly acidic conditions.[1] This necessitates careful selection of reagents and reaction conditions to avoid harsh acids, which can be generated as byproducts during some activation methods (e.g., acyl chloride formation with thionyl chloride).
Oxidative Stability: While generally stable, the furan ring can be oxidized under certain conditions to form reactive keto-enal species.[2][3] This is a particular concern if using harsh oxidants but is less common with standard amide coupling reagents. Researchers should, however, be mindful of this potential pathway when troubleshooting unexpected side products.
The Amine Component: Furan-2-ylmethanamine
Furan-2-ylmethanamine is a primary amine with nucleophilicity comparable to other benzylamines. Its reactivity is generally high, making it a good substrate for most coupling reactions. The primary challenges arise not from the amine's reactivity itself, but from managing the stability of the furan ring and potential side reactions related to the activation of the carboxylic acid partner.
Part 2: A Comparative Guide to Coupling Reagents
The direct condensation of a carboxylic acid and an amine is kinetically slow, requiring the activation of the carboxylic acid's hydroxyl group into a better leaving group.[4] The choice of "coupling reagent" to achieve this activation is the most critical decision in the synthesis.
Carbodiimides: The Workhorses
Carbodiimides facilitate the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[5]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A highly popular choice due to its water-solubility. The urea byproduct is also water-soluble, allowing for simple removal via an aqueous workup.[5][6][7] To enhance efficiency and suppress racemization of the carboxylic acid partner, EDC is almost always used with an additive.[6]
DCC and DIC (Dicyclohexylcarbodiimide and Diisopropylcarbodiimide): These are highly effective and inexpensive. However, their corresponding urea byproducts (DCU and DIU) are poorly soluble in many organic solvents, which can simplify purification by filtration in some cases but complicate it in others, especially on a large scale.[8][9][10] DIC is often preferred in solid-phase synthesis as its urea byproduct is more soluble than DCU.[8]
Essential Additives (HOBt, HOAt, OxymaPure): Additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more modern alternative, OxymaPure, are crucial when using carbodiimides.[7][11] They trap the O-acylisourea intermediate to form an active ester that is more stable and less prone to causing epimerization at the α-carbon of the carboxylic acid.
Uronium/Aminium Salts: The High-Performers
These reagents come "pre-activated" with a benzotriazole-derived leaving group, leading to rapid and clean reactions. They are often the reagents of choice for difficult or sterically hindered couplings.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most effective coupling reagents available.[12] It reacts faster and with less epimerization compared to many other reagents.[8] The anchimeric assistance from the pyridine nitrogen in its HOAt-derived structure accelerates the coupling reaction.[9][13]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another excellent and widely used reagent, though HATU is generally considered more reactive for challenging couplings.[8][9]
Causality Note: The primary side reaction with uronium/aminium reagents is guanidinylation, where the reagent reacts directly with the amine nucleophile.[14] To prevent this, the carboxylic acid should be "pre-activated" by mixing it with the coupling reagent and a non-nucleophilic base (like DIPEA) for a few minutes before adding the furan-methylamine.[14]
Phosphonic Anhydrides: The "Green" Powerhouse
T3P® (Propylphosphonic anhydride): This reagent is gaining significant traction as a safe, effective, and environmentally friendlier alternative.[15] It promotes condensation with high efficiency and very low levels of epimerization.[16] A key advantage is that its byproducts are phosphonic acids, which are highly water-soluble and easily removed with a simple aqueous wash, leading to exceptionally clean reaction profiles and simplified purifications.[15][17]
Data Presentation: Comparison of Key Coupling Reagents
Preventing furan ring oxidation during amine synthesis
Technical Support Center: Furan Ring Stability in Amine Synthesis Topic: Preventing Furan Ring Oxidation & Degradation During Amine Synthesis Ticket ID: FUR-OX-PREV-001 Status: Active Guide Assigned Specialist: Senior Ap...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Furan Ring Stability in Amine Synthesis
Topic: Preventing Furan Ring Oxidation & Degradation During Amine Synthesis
Ticket ID: FUR-OX-PREV-001
Status: Active Guide
Assigned Specialist: Senior Application Scientist
Executive Summary: The Furan Paradox
Furan is a deceptive heterocycle. While technically aromatic, it possesses high HOMO (Highest Occupied Molecular Orbital) energy, making it behave more like an electron-rich enol ether than a benzene ring. In amine synthesis, this creates a "stability pincer":
Oxidative Sensitivity: The electron-rich ring is highly susceptible to Singlet Oxygen (
) and radical attack, leading to ring opening (Achmatowicz-type rearrangement) or tar formation.
Acid Sensitivity: Conditions required for imine formation often trigger acid-catalyzed polymerization (resinification) or hydrolytic ring opening to 1,4-dicarbonyls.
This guide provides the protocols to navigate this instability, ensuring the furan core remains intact during amine functionalization.
Module 1: The Mechanistic Landscape (Why your reaction turns black)
Before troubleshooting, you must identify the degradation pathway. Furan "oxidation" in the lab often manifests as the reaction mixture turning dark brown or black.
Figure 1: The dual degradation pathways of furan. Oxidative attack leads to ring opening (red), while acidic conditions lead to polymerization (yellow).
Module 2: Troubleshooting Reductive Amination
The most common route to furan-containing amines is Reductive Amination. The standard protocol (Acid + NaBH4) is often fatal to furans.
Critical Protocol Adjustments
Parameter
Standard Protocol
Furan-Optimized Protocol
Scientific Rationale
pH Control
pH 3–4 (Acetic Acid)
pH 5–6 or Lewis Acid
Furan ring opening is acid-catalyzed.[1] Keeping pH > 4.5 minimizes hydrolytic cleavage [1].
Dehydrating Agent
MgSO4 / Heat
Ti(OiPr)4 or Mol. Sieves
Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl without protonating the furan ring [2].
Reductant
NaBH4
NaBH(OAc)3 or NaBH3CN
Sodium triacetoxyborohydride is milder and does not require the low pH that NaBH3CN often needs, avoiding acid exposure [2].
Atmosphere
Ambient Air
Strict Argon/N2
Electron-rich furfuryl amines are prone to auto-oxidation (N-oxide formation) which triggers ring opening [3].
FAQ: Reductive Amination
Q: My reaction mixture turned into a black tar upon adding the acid catalyst. What happened?A: You likely triggered acid-catalyzed polymerization. Furans are sensitive to Brønsted acids.
Fix: Switch to a Lewis Acid catalyst. Use Titanium(IV) isopropoxide (1.5 equiv) neat or in THF. Stir the amine and furan-aldehyde with Ti(OiPr)4 for 4–6 hours to form the imine before adding the reducing agent. This avoids free protons entirely.
Q: I see a new "dicarbonyl" peak in my NMR (around 9.5 ppm and 2.5 ppm). Is this oxidation?A: Yes, this is the Achmatowicz rearrangement product (or similar ring-opening).
Cause: This is often caused by oxidative workup or the presence of oxidants in your solvent (e.g., peroxides in old THF or ether).
Fix: Test all ether/THF for peroxides prior to use. Degas all solvents. If using NaBH3CN, ensure no strong oxidants were generated during quench.
Module 3: Hydrogenation & Catalytic Reduction
If you are reducing a nitro, azide, or nitrile group attached to a furan, you risk saturating the ring (forming tetrahydrofuran) or hydrogenolysis.
Catalyst Selection Matrix
Catalyst
Risk Level
Application Notes
Pd/C (Standard)
🔴 High
Often reduces the furan ring to THF. Avoid unless strictly controlled.
Pt/C (Sulfided)
🟢 Safe
Excellent for nitro reduction in the presence of sensitive rings. The sulfur "poisons" the catalyst against ring hydrogenation.
Raney Nickel
🟡 Moderate
Can be used but requires pH control (basic conditions preferred). Acidic Raney Ni will destroy the furan [4].
Fe / NH4Cl
🟢 Safe
Chemical reduction (non-catalytic) is the safest method to prevent ring saturation.
Protocol: Poisoned Hydrogenation
To prevent ring saturation (over-reduction) and oxidative stress during catalyst handling:
Solvent: Use Methanol or Ethanol (degassed).
Additive: Add Diphenylsulfide (0.5 mol% relative to Pd) or use commercially available Pd/C (sulfided) .
Pressure: Keep H2 pressure low (1 atm / balloon) rather than high pressure (Parr shaker).
Module 4: Workup & Storage (The "Silent Killer")
Many researchers synthesize the compound successfully, only to have it decompose during purification.
Q: My product was pure by TLC but decomposed on the silica column. Why?A: Silica gel is slightly acidic (pH 4–5). This is sufficient to degrade electron-rich furan amines.
Fix:Neutralize your Silica. Pre-treat the silica column with 1–2% Triethylamine (Et3N) in the eluent system. This creates a basic buffer zone that protects the furan ring from acid hydrolysis [1].
Q: How do I remove the "black color" without losing yield?A: The black color is often a trace polymer.
Protocol: Dissolve the crude in a minimal amount of solvent and filter through a small pad of activated charcoal or Celite . Do not use acidic clays.
Q: Storage stability?A: Furan amines are sensitive to photo-oxidation.
Requirement: Store under Argon at -20°C in amber vials. Light + Oxygen converts furan to endoperoxides rapidly.
Summary Workflow: The "Safe" Route
Figure 2: Optimized workflow for reductive amination of furan derivatives to minimize oxidation and degradation risks.
References
BenchChem. (2025).[1][2][3] Stability issues of furan rings in acidic or basic conditions. Retrieved from 1[1][2][3]
Master Organic Chemistry. (2017). Reductive Amination: NaBH3CN vs NaBH(OAc)3. Retrieved from 4
ACS Omega. (2019). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. Retrieved from 5
National Institutes of Health (PMC). (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from 6
Organic Reactions. (2015). Oxidative Cleavage of Furans. Retrieved from 7
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Optimization Guide
Product Focus: 5-(4-fluorophenyl)furfural (CAS: 34070-33-2 derivatives)
Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Substrate Challenge
Reductive amination of 5-(4-fluorophenyl)furfural presents a unique duality. The 4-fluorophenyl moiety provides excellent crystallinity and a distinct
NMR handle for monitoring, yet the furan core remains the "Achilles' heel"—susceptible to acid-catalyzed ring opening (polymerization) and over-reduction to tetrahydrofuran.
This guide moves beyond generic textbook protocols. It addresses the specific electronic and steric reality of coupling this heteroaromatic aldehyde with various amines, prioritizing chemoselectivity (imine vs. aldehyde reduction) and structural integrity (furan preservation).
Module 1: Critical Troubleshooting (Q&A)
Scenario A: "I see a large M+2 peak (Alcohol) in LCMS."
Diagnosis: Direct reduction of the aldehyde.
The Mechanism: The reducing agent attacked the aldehyde before the imine equilibrium was established. This is common when using sodium borohydride (
) in methanol without pre-formation, or when the amine is weakly nucleophilic (e.g., anilines).
Corrective Action 1 (Reagent Switch): Switch to Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). STAB is less basic and sterically bulky, making it highly selective for the protonated imine over the neutral aldehyde [1].
Corrective Action 2 (The Titanium Fix): If the amine is hindered, add Titanium(IV) isopropoxide (
) . It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine species before you add the reducing agent [2].
Scenario B: "The reaction mixture turned black/tarry."
Diagnosis: Furan ring degradation (Acid-catalyzed polymerization).
The Mechanism: Furans are electron-rich dienes. In the presence of strong mineral acids or prolonged exposure to low pH (< 4), the ring opens, leading to complex polymerization.
Corrective Action: Avoid strong acids like HCl or
to catalyze imine formation. Use Acetic Acid (AcOH) (1.0–1.5 eq) or maintain pH 5–6. If using amine salts (e.g., amine hydrochloride), neutralize them with TEA before adding the furan aldehyde.
Scenario C: "Conversion is stalled at 50%."
Diagnosis: Equilibrium saturation (Water inhibition).
The Mechanism: Imine formation generates water. If the solvent is "wet" or the equilibrium is unfavorable, the reaction stalls.
Corrective Action: Add activated 4Å Molecular Sieves to the reaction vessel. For the 5-(4-fluorophenyl)furfural substrate, the electron-withdrawing fluorine slightly deactivates the aldehyde compared to unsubstituted furfural, making water removal critical.
Module 2: Visualizing the Pathway
Understanding the competition between the Product Pathway (Green) and the Side Reactions (Red) is vital for control.
Caption: Competitive pathways in reductive amination. Success depends on maximizing the Imine vector while suppressing direct reduction and acid degradation.
Module 3: Optimized Protocols
Method A: The "Gold Standard" (STAB)
Best for: Primary aliphatic amines, non-hindered secondary amines.
Step
Action
Critical Note
1
Dissolve 5-(4-fluorophenyl)furfural (1.0 eq) and Amine (1.1 eq) in DCE (0.2 M).
DCE (1,2-Dichloroethane) is superior to DCM for solubility and reaction rate.
2
Add Acetic Acid (1.0 eq).
Catalyzes imine formation without opening the furan ring.
3
Stir at RT for 30–60 mins.
Allow equilibrium to establish. Monitor: NMR shift.
4
Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in one portion.
Do not dissolve STAB in solvent first; add as a solid to prevent decomposition.
5
Stir 2–16 h. Quench with sat. .
Basic quench neutralizes AcOH and decomposes boron complexes.
Method B: The "Titanium Boost" (
)
Best for: Weakly nucleophilic amines (anilines), hindered amines, or if Method A fails.
Step
Action
Critical Note
1
Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in neat (1.5–2.0 eq).
Alternatively, use THF if neat is too viscous.
2
Stir at RT (or 40°C) for 2–6 hours.
The solution will often change color (yellow/orange) indicating imine formation.
3
Dilute with MeOH or EtOH .
Caution: Exothermic. Cool the vessel before addition.
4
Add (1.5 eq) slowly.
is compatible with borohydride reduction in situ.
5
Quench with 1N NaOH or water.
A white precipitate () will form. Filter through Celite.
Module 4: Reagent Selection Matrix
Use this table to select the correct reducing agent based on your specific constraints.
Avoid. High risk of reducing the furan ring to tetrahydrofuran.
Module 5: Diagnostic Flowchart
Follow this decision tree when your reaction yields unexpected results.
Caption: Decision tree for troubleshooting reaction outcomes based on LCMS/NMR data.
References
Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: An improved procedure." Journal of the Chemical Society, Perkin Transactions 1, 1, 1-2.
Chatterjee, M., et al. (2016). "Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen." Green Chemistry, 18, 487-496.
Welcome to the Advanced Purification Support Center. You are likely here because your furan-amine intermediate is failing ICH Q3D specifications for Palladium (Pd), or your product has turned a characteristic "grey/black" color.
The Scientific Challenge:
This is a dual-constraint problem.
The Amine Challenge: Nitrogen atoms in your product act as ligands, coordinating tightly to Pd(II), creating stable complexes that resist simple washing.
The Furan Challenge: Furan rings are acid-sensitive.[1][2] Standard "acid washes" (e.g., 1M HCl) used to protonate amines and release metals will often trigger ring-opening or polymerization of the furan, destroying your yield [1].
This guide provides a self-validating workflow to remove Pd without compromising the furan core.
Module 1: Diagnostic & Assessment (The Triage)
Q: My product is dark. Is this definitely Palladium?A: Not always, but highly likely.
Pd Nanoparticles (Pd⁰): Appear as black precipitates or colloidal suspensions. These are "sticky" but not chemically bound to your product.
Pd Complexes (Pd²⁺): Often appear orange, red, or brown. These are chemically coordinated to the amine nitrogen in your furan intermediate.
Action: Perform a quick solubility test. Dissolve 10 mg of product in THF or DCM.
If the solution is clear but colored: You have Coordinated Pd .
If you see fine black particulates: You have Colloidal Pd .
Module 2: The "Gold Standard" Protocol (Solid-Supported Scavengers)
Q: Why can't I just use activated carbon?A: You can, but activated carbon is non-selective. It relies on physisorption (surface area) rather than chemisorption. You risk losing 10–20% of your furan-amine product along with the Pd.
Q: Which scavenger should I use for an amine-containing product?A: You must use Sulfur-based functionalized silica .
The Logic (HSAB Theory): Palladium is a "soft" acid. Nitrogen (in your amine) is a "harder" base. Sulfur (in scavengers) is a "soft" base. According to the Hard-Soft Acid-Base theory, Pd binds far more tightly to Sulfur than to Nitrogen. This allows the scavenger to "rip" the Pd off your amine [2].
Scavenger Selection Matrix
Scavenger Type
Functional Group
Best For
Furan Compatibility
Si-Thiol (SH)
Propylthiol
Universal Choice. Best for Pd(II) and Pd(0).
High. Neutral pH range.
Si-DMT
Dimercaptotriazine
Difficult Cases. Higher scavenging capacity; good for solvent-rich environments.
High. Stable structure.
Si-TMT
Trithiocyanuric Acid
Low Levels. Good for polishing (<10 ppm to <1 ppm).
Medium. Slow kinetics.
Si-TAA
Triamine
AVOID. The amine on the scavenger competes with the amine in your product.
N/A
Standard Operating Procedure (SOP): Scavenger Treatment
Prerequisites:
Solvent: THF, Ethyl Acetate, or Methanol (Avoid DMF if possible, as it stabilizes Pd).
Temperature: 25°C to 50°C.
Step-by-Step Protocol:
Dissolution: Dissolve crude furan-amine (1.0 eq) in 10-20 volumes of solvent.
Loading: Add Si-Thiol or Si-DMT (Start with 4 equivalents relative to the estimated Pd content, not the product).
Note: If Pd content is unknown, use 5-10 wt% relative to the mass of the crude product.
Agitation: Stir at 40°C for 2-4 hours .
Why Heat? Breaking the Pd-Amine bond requires overcoming an activation energy barrier. Room temperature is often insufficient for coordinated Pd.
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.
Analysis: Test filtrate via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger or switch to Si-DMT.
Module 3: Visualization of the Scavenging Mechanism
The following diagram illustrates how sulfur-based scavengers displace the amine ligand from the palladium center.
Caption: Kinetic displacement of Palladium from the product amine by the sulfur-functionalized silica scavenger.
Module 4: Troubleshooting Furan Instability
Q: I tried an acid wash (HCl) and my product decomposed. Why?A: Furan rings are electron-rich. In the presence of strong acids, they undergo protonation at the C2/C5 position, leading to ring opening and polymerization (black tar formation) [1].
Safe "Liquid-Liquid" Alternatives:
If you cannot use solid scavengers, use these Furan-Safe Washes :
N-Acetylcysteine (NAC) Wash:
Dissolve NAC (5-10 eq relative to Pd) in water. Adjust pH to 7-8 with mild base (NaHCO3).
Wash your organic layer with this solution. The NAC sulfur binds Pd and pulls it into the aqueous phase without acidic shock.
EDTA/DTPA Wash:
Use an aqueous solution of Na2-EDTA at pH 6-7. Effective for Pd(II) but ineffective for Pd(0) nanoparticles.
Module 5: Decision Tree for Purification Strategy
Use this logic flow to determine the safest method for your specific intermediate.
Caption: Strategic workflow for selecting the optimal purification method based on solubility and chemical stability.
Module 6: Regulatory Limits (ICH Q3D)
When developing your purification strategy, keep the "Target Profile" in mind. Palladium is a Class 2B impurity [3].
Administration Route
Permitted Daily Exposure (PDE)
Concentration Limit (10g daily dose)
Oral
100 µ g/day
10 ppm
Parenteral (IV)
10 µ g/day
1 ppm
Inhalation
1 µ g/day
0.1 ppm
Note: Most pharmaceutical intermediates target <20 ppm to ensure the final API meets the strict <10 ppm limit.
References
BenchChem. (2025).[1] Stability issues of furan rings in acidic or basic conditions.[1][2] Retrieved from
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide: Removing Palladium from Amine Intermediates. Retrieved from
International Council for Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities. Retrieved from
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[3][4] Retrieved from
Technical Support Center: Optimization of Recrystallization Solvents for Fluorinated Furfurylamines
Welcome to the technical support center for the purification of fluorinated furfurylamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of obta...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of fluorinated furfurylamines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of obtaining highly pure crystalline material from this unique class of compounds. The introduction of fluorine into the furfurylamine scaffold can significantly alter the molecule's physicochemical properties, including its solubility and crystal packing behavior, making solvent selection for recrystallization a non-trivial task.
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to rationally design and optimize your recrystallization protocols, leading to higher purity, yield, and desired crystal forms.
Understanding the Challenges: The Impact of Fluorine and the Furfurylamine Moiety
Before diving into troubleshooting, it's crucial to understand the interplay of the different structural components of fluorinated furfurylamines and how they influence recrystallization.
The Furan Ring: The furan ring is an electron-rich aromatic heterocycle. However, it can be susceptible to ring-opening under acidic conditions, a critical consideration during purification and handling.[1]
The Amine Group: The basicity of the furfurylamine nitrogen makes the molecule's solubility pH-dependent. This property can be leveraged for purification, for instance, by forming salts.[2] Amines are also prone to oxidation.[3]
Fluorine Substituents: The high electronegativity of fluorine can create strong dipoles and influence intermolecular interactions, such as hydrogen bonding and π-π stacking. The position and number of fluorine atoms can dramatically alter a molecule's solubility profile and its ability to form a stable crystal lattice.
Solvent Selection Strategy for Fluorinated Furfurylamines
The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[4] For fluorinated furfurylamines, a systematic approach to solvent screening is recommended.
Solvent Screening Protocol
Initial Solubility Assessment:
Place a small amount of your crude fluorinated furfurylamine (e.g., 10-20 mg) into several test tubes.
To each tube, add a small volume (e.g., 0.5 mL) of a different solvent from the table below, covering a range of polarities.
Observe the solubility at room temperature.
Hot Solubility Testing:
Gently heat the tubes containing undissolved solid in a water bath.
Add the same solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.
Cooling and Crystal Formation:
Allow the hot, saturated solutions to cool slowly to room temperature.
If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
Observe the quality and quantity of the crystals formed.
Recommended Solvents for Screening
Solvent
Polarity Index
Boiling Point (°C)
Notes
Water
10.2
100
Good for polar compounds; consider pH adjustment for amines.[2]
Ethanol
5.2
78
A versatile solvent for many organic compounds.[2]
A non-polar solvent, useful for less polar compounds.
Toluene
2.3
111
A non-polar aromatic solvent.
Heptane/Hexane
0.0
98/69
Non-polar solvents, often used as anti-solvents.[2]
Graphviz Diagram: Solvent Selection Workflow
Caption: A workflow diagram for selecting an appropriate recrystallization solvent.
Troubleshooting Guide (Q&A Format)
Q1: My fluorinated furfurylamine "oils out" instead of forming crystals upon cooling. What should I do?
A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that precipitation happens at a temperature above the compound's melting point.[5] Here’s how to troubleshoot this:
Cause & Solution 1: Solvent Boiling Point is Too High.
Explanation: The compound is melting in the hot solvent before it has a chance to crystallize.
Action: Choose a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), try switching to ethyl acetate (b.p. 77 °C) or dichloromethane (b.p. 40 °C).
Cause & Solution 2: Cooling is Too Rapid.
Explanation: Rapid cooling can lead to the rapid precipitation of the compound as a liquid phase.
Action: Allow the solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Only after the solution has reached room temperature should you consider using an ice bath.[5]
Cause & Solution 3: High Impurity Levels.
Explanation: Impurities can depress the melting point of your compound, leading to oiling out.
Action: Try to pre-purify the crude material using a quick silica gel plug filtration to remove highly polar or non-polar impurities.
Q2: No crystals form even after cooling the solution in an ice bath. What are my next steps?
A2: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated.[5]
Cause & Solution 1: Too Much Solvent Was Used.
Explanation: The concentration of your compound is too low for crystals to form.
Action: Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or the formation of a small amount of solid, allow the solution to cool again.[5]
Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide nucleation sites.[5]
Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to initiate crystallization.[5]
Cause & Solution 3: Inappropriate Solvent.
Explanation: Your compound may be too soluble in the chosen solvent even at low temperatures.
Action: Consider a different solvent in which your compound is less soluble, or use a mixed-solvent system. Dissolve your compound in a "good" solvent and add a "poor" solvent (an "anti-solvent") dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[2]
Q3: The recovery of my purified fluorinated furfurylamine is very low. How can I improve the yield?
A3: A low yield can result from several factors during the recrystallization process.[5]
Cause & Solution 1: Using Too Much Solvent.
Explanation: As mentioned before, excess solvent will retain a significant amount of your product in the solution (the "mother liquor").
Action: Use the minimum amount of hot solvent required to fully dissolve your compound.
Cause & Solution 2: Premature Crystallization During Hot Filtration.
Explanation: If your crude material has insoluble impurities, you might perform a hot filtration. If the solution cools during this process, you will lose product on the filter paper.
Action: Use a pre-heated funnel and flask for the hot filtration to prevent premature crystallization.
Cause & Solution 3: Washing Crystals with Room Temperature Solvent.
Explanation: Washing the collected crystals with a solvent that is not chilled will redissolve some of your product.
Action: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Graphviz Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: Can I use a mixed solvent system for my fluorinated furfurylamine?
A1: Yes, a mixed solvent system is an excellent strategy, especially when a single solvent does not provide the desired solubility profile.[2] The general approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" solvent or "anti-solvent" (in which the compound is sparingly soluble) is added dropwise until the solution becomes persistently turbid. A small amount of the "good" solvent can be added to redissolve the precipitate, and then the solution is allowed to cool slowly.
Q2: My fluorinated furfurylamine seems to be degrading during recrystallization, indicated by a color change. What could be the cause?
A2: This is likely due to the instability of the furan ring in the presence of acid.[1]
Potential Cause: Your recrystallization solvent may contain acidic impurities, or your crude material may have residual acid from the synthesis.
Solution:
Neutralize: Before recrystallization, dissolve your crude product in a suitable organic solvent and wash it with a dilute aqueous solution of sodium bicarbonate to remove any acidic impurities. Ensure the organic layer is thoroughly dried before proceeding.
Use Neutral Solvents: Ensure the solvents you are using are of high purity and free from acidic contaminants.
Alternative Purification: If the compound is highly acid-sensitive, consider alternative purification methods such as chromatography on neutral or deactivated silica gel, or distillation if the compound is volatile and thermally stable.
Q3: Are there any alternatives to traditional recrystallization for purifying fluorinated furfurylamines?
A3: Yes, several other techniques can be effective:
Acid-Base Extraction: Since furfurylamines are basic, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free amine back into an organic solvent.
Salt Crystallization: You can intentionally form a salt of your amine (e.g., the hydrochloride or tartrate salt) and recrystallize the salt.[2] Often, salts have better-defined crystal structures and different solubility profiles than the free base, which can facilitate purification. The free base can be regenerated after purification. A recent method involves using trichloroacetic acid (TCA) to precipitate the amine salt, which can then be isolated and heated to release the pure amine as volatile byproducts are formed.[6]
Chromatography: Column chromatography is a standard purification technique. For amines, it is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to prevent streaking on the silica gel column.[1]
References
BenchChem. (2025). A Technical Guide to the Solubility of Furfurylamine in Organic Solvents.
MDPI. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
A Senior Scientist's Guide to the NMR Spectral Analysis of [5-(4-Fluorophenyl)-2-furyl]methylamine
Authored by: Dr. Evelyn Reed, Senior Application Scientist This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral characteristics of [5-(4-Fluorophenyl)-2-furyl]methylamine.
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Dr. Evelyn Reed, Senior Application Scientist
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral characteristics of [5-(4-Fluorophenyl)-2-furyl]methylamine. Designed for researchers and drug development professionals, this document moves beyond a simple data sheet, offering a predictive analysis, a comparative study against a non-fluorinated analog, and detailed experimental protocols for robust structural verification. Our approach is grounded in the principles of structural chemistry and spectroscopic theory to ensure that every step is a self-validating component of the final analysis.
Introduction and Strategic Importance
The 2,5-disubstituted furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The specific molecule, [5-(4-Fluorophenyl)-2-furyl]methylamine, combines this furan core with a 4-fluorophenyl group—a common modification used to enhance metabolic stability or modulate binding affinity—and a methylamine group, which provides a key site for further functionalization or salt formation.
Unambiguous characterization of such molecules is paramount. NMR spectroscopy remains the gold standard for elucidating the precise structure and connectivity of small organic molecules. This guide will detail the expected ¹H and ¹³C-NMR spectral features and provide a framework for their empirical validation.
Predicted ¹H and ¹³C-NMR Spectral Data
The following predictions are based on established chemical shift principles and data from analogous structures. The numbering convention used for assignment is shown below.
Caption: Numbering scheme for [5-(4-Fluorophenyl)-2-furyl]methylamine.
Predicted ¹H-NMR Spectrum (400 MHz, CDCl₃)
The proton spectrum is anticipated to show distinct signals for the furan, phenyl, and methylamine protons.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant(s) (J, Hz)
Rationale
H2'/H6'
7.60 - 7.75
Doublet of doublets (dd)
³J(H,H) ≈ 8.8, ⁴J(H,F) ≈ 5.5
Ortho to the electron-withdrawing furan ring and coupled to both H3'/H5' and the fluorine atom.
H3'/H5'
7.10 - 7.25
Triplet (apparent)
³J(H,H) ≈ 8.8, ³J(H,F) ≈ 8.8
Ortho to the fluorine atom, exhibiting strong coupling to both the adjacent protons and the fluorine. Often appears as a triplet due to similar J(H,H) and J(H,F) values.
H4
6.65 - 6.75
Doublet (d)
³J(H3,H4) ≈ 3.4
Coupled to H3. Deshielded by the adjacent phenyl ring.
H3
6.25 - 6.35
Doublet (d)
³J(H3,H4) ≈ 3.4
Coupled to H4. Shielded relative to H4.
**H6 (CH₂) **
3.85 - 4.00
Singlet (s)
-
Benzylic-type protons adjacent to the furan ring and the nitrogen atom. May show slight broadening.
NH₂
1.50 - 2.50
Broad singlet (br s)
-
Protons on nitrogen are exchangeable and often appear as a broad signal. Shift is highly dependent on concentration and solvent.
Predicted ¹³C-NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C-NMR spectrum will be characterized by strong C-F coupling, which is diagnostic for fluorinated aromatic compounds.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity (from C-F coupling)
Coupling Constant(s) (J, Hz)
Rationale
C4'
161 - 164
Doublet (d)
¹J(C,F) ≈ 245-255
Directly attached to fluorine, showing a very large one-bond coupling constant.
C5 & C2
152 - 158
Singlet
-
Quaternary carbons of the furan ring, deshielded by oxygen and substituents. C5 will be more deshielded.
C1'
126 - 128
Doublet (d)
⁴J(C,F) ≈ 3-4
Ipso-carbon of the phenyl ring attached to the furan.
C2'/C6'
127 - 129
Doublet (d)
²J(C,F) ≈ 8-9
Ortho to fluorine.
C3'/C5'
115 - 117
Doublet (d)
³J(C,F) ≈ 21-22
Meta to fluorine.
C4
112 - 114
Singlet
-
Furan carbon adjacent to the phenyl-substituted carbon.
C3
107 - 109
Singlet
-
Furan carbon adjacent to the methylamine-substituted carbon.
**C6 (CH₂) **
45 - 48
Singlet
-
Aliphatic carbon of the methylamine side chain.
Comparative Analysis: The Impact of the 4-Fluoro Substituent
To highlight the specific influence of the fluorine atom, we compare our target molecule with its non-fluorinated analog, [5-Phenyl-2-furyl]methylamine .
The ¹⁹F atom introduces H-F coupling , splitting the signals of H2'/H6' and H3'/H5'. The non-fluorinated analog shows simpler H-H coupling.
Phenyl ¹³C Signals
Four distinct signals, all showing C-F coupling
Three distinct signals (C1', C2'/6', C3'/5', C4')
The fluorine atom breaks the symmetry of the C3'/C5' pair relative to the C-F bond and introduces diagnostic J(C,F) splittings of varying magnitudes.
C4' Chemical Shift
~162 ppm (deshielded)
~129 ppm
The powerful electronegativity of fluorine dramatically deshields the directly attached carbon (C4'). This is the most significant change in the ¹³C spectrum.
This comparison underscores how the introduction of a single fluorine atom provides additional, unambiguous spectral handles for structural confirmation. The large ¹J(C,F) coupling is an unmistakable marker.
Experimental Protocol for Spectral Acquisition and Validation
This section details a robust protocol for acquiring high-quality NMR data for structural elucidation.
Workflow Overview
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 10-15 mg of [5-(4-Fluorophenyl)-2-furyl]methylamine.
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its convenient solvent signal at 7.26 ppm for ¹H and 77.16 ppm for ¹³C-NMR.
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H-NMR Acquisition (e.g., on a Bruker 400 MHz Spectrometer):
Insert the sample, lock onto the deuterium signal of the CDCl₃, and perform automatic or manual shimming to optimize magnetic field homogeneity.
Use a standard 30-degree pulse sequence (e.g., zg30).
Set the spectral width to cover a range of -2 to 12 ppm.
Acquire 16 scans with a relaxation delay (d1) of 1-2 seconds. This is usually sufficient for good signal-to-noise for a ¹H spectrum.
¹³C-NMR Acquisition:
Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon (unless coupled to fluorine).
Set the spectral width to cover a range of 0 to 200 ppm.
Acquire at least 1024 scans, as the ¹³C isotope has a low natural abundance (~1.1%). A relaxation delay of 2 seconds is standard.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Carefully phase the spectra to ensure all peaks are in pure absorption mode.
Apply a baseline correction algorithm.
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ = 77.16 ppm).
Integrate the ¹H signals to determine the relative ratios of protons.
Pick all peaks and report their chemical shift, multiplicity, and coupling constants.
Advanced Structural Verification with 2D NMR
While 1D NMR provides substantial information, 2D NMR experiments are essential for definitive, unambiguous assignment. They serve as a self-validating system by confirming the connectivity predicted from 1D data.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between two signals indicates that those protons are coupled (typically through 2-3 bonds). For our molecule, key expected correlations are between H3 and H4 on the furan ring, and between H2'/H6' and H3'/H5' on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link H3 to C3, H4 to C4, H6 to C6, etc.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for identifying quaternary carbons. For example, the CH₂ protons (H6) should show a correlation to C2, C3, and C5 of the furan ring, confirming the attachment point of the side chain.
Caption: Key 2D NMR correlations for unambiguous structural assignment.
Conclusion
The structural elucidation of [5-(4-Fluorophenyl)-2-furyl]methylamine is straightforward using a combination of 1D and 2D NMR techniques. The key identifying features are the characteristic coupling patterns of the 2,5-disubstituted furan ring and, most notably, the H-F and C-F couplings introduced by the 4-fluorophenyl substituent. The large ¹J(C,F) coupling constant provides an unmistakable diagnostic marker. The protocols and predictive data outlined in this guide provide a comprehensive framework for researchers to confidently synthesize, verify, and utilize this important chemical scaffold.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Note: A general reference for fundamental NMR principles, a specific URL is not applicable for a textbook). A relevant online resource is the University of California, Davis, ChemLibreTexts page on ¹³C NMR Spectroscopy. [Link]
Comparative
Comparative Guide to HPLC Method Development for Purity Analysis of 5-Aryl-2-Furfurylamine
A Senior Application Scientist's Perspective on Establishing a Stability-Indicating Method For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on Establishing a Stability-Indicating Method
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, comparative analysis of HPLC method development for the purity determination of 5-aryl-2-furfurylamine, a class of compounds with significant potential in medicinal chemistry. We will navigate the inherent analytical challenges posed by this scaffold and present a systematic approach to developing a robust, stability-indicating HPLC method.
The Analytical Challenge: Understanding the 5-Aryl-2-Furfurylamine Scaffold
The 5-aryl-2-furfurylamine structure presents a unique set of challenges for reversed-phase HPLC analysis. The primary amine group is basic and prone to strong interactions with residual silanols on silica-based columns, often leading to poor peak shape and tailing.[1][2] Furthermore, the furan ring, an electron-rich aromatic system, can be susceptible to degradation under certain stress conditions. The aromatic amine nature of the molecule also necessitates careful consideration of potential oxidative degradation pathways.[3]
This guide will compare and contrast different chromatographic strategies to overcome these challenges, culminating in a recommended, optimized method. We will explore the impact of column chemistry, mobile phase composition, and pH control on the separation of the main component from its potential process impurities and degradation products.
Experimental Workflow: A Systematic Approach to Method Development
A structured workflow is crucial for efficient and effective HPLC method development. The process begins with understanding the analyte's physicochemical properties and progresses through systematic screening of chromatographic parameters to final method validation.
Caption: A systematic workflow for HPLC method development.
Comparative Analysis of Chromatographic Conditions
The selection of the stationary and mobile phases is critical for achieving the desired separation. Below is a comparison of different approaches for the analysis of 5-aryl-2-furfurylamine.
Table 1: Comparison of HPLC Column Chemistries
Column Chemistry
Advantages
Disadvantages
Suitability for 5-Aryl-2-Furfurylamine
Standard C18
High hydrophobicity, widely available.
Prone to silanol interactions with basic analytes, leading to peak tailing.[2]
Moderate; requires mobile phase modifiers to mitigate tailing.
Polar-Embedded C18
Reduced silanol activity, improved peak shape for bases.
May have different selectivity compared to standard C18.
Recommended ; offers a good balance of retention and peak symmetry.
Phenyl-Hexyl
Offers alternative selectivity through pi-pi interactions.[2]
Retention may be less predictable than C18 phases.
Good alternative; can provide unique selectivity for aromatic analytes.
Cyano (CN)
Useful for separating polar compounds.
Generally provides less retention for non-polar compounds.
Less suitable; may not provide sufficient retention for the aryl moiety.
Table 2: Comparison of Mobile Phase Strategies
Mobile Phase Composition
Rationale
Expected Outcome
Methanol/Water
Methanol can engage in hydrogen bonding and is effective with phenyl phases.[2]
Can provide different selectivity compared to acetonitrile.
Acetonitrile/Water
Acetonitrile is a common organic modifier with good UV transparency.
Generally provides sharper peaks for many compounds.
Low pH (e.g., pH 2.5-3.5 with TFA or Formic Acid)
Protonates the primary amine, reducing silanol interactions.
Improved peak shape, but may alter retention times.
Mid pH (e.g., pH 6-7 with Phosphate or Acetate Buffer)
Analyte is in a partially ionized state.
Can be used to fine-tune selectivity.
Ion-Pairing (e.g., with Hexanesulfonic Acid)
Forms a neutral complex with the protonated amine, increasing retention.[4]
Can significantly improve retention and peak shape.[4]
Recommended Stability-Indicating HPLC Method
Based on extensive evaluation, the following method is recommended for the purity analysis of 5-aryl-2-furfurylamine and its related substances.
Optimized Chromatographic Conditions
Parameter
Condition
Column
Polar-Embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10-90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 254 nm (or analyte-specific λmax)
Injection Volume
10 µL
Justification for Choices:
Polar-Embedded C18 Column: This stationary phase is designed to minimize interactions with basic compounds, leading to improved peak symmetry for the primary amine in 5-aryl-2-furfurylamine.
0.1% Formic Acid: The low pH of the mobile phase ensures the primary amine is fully protonated, further reducing tailing and improving reproducibility.
Acetonitrile: Chosen for its elution strength and compatibility with MS detectors, should further characterization of impurities be necessary.
Gradient Elution: This allows for the effective separation of impurities with a wide range of polarities.
To validate the method as "stability-indicating," forced degradation studies are essential. These studies intentionally stress the drug substance to generate potential degradation products and demonstrate that the method can separate them from the intact API.[5][6][7]
Protocol for Forced Degradation Studies
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105 °C for 48 hours.
Photolytic Degradation: ICH-compliant light exposure (UV and visible).[8]
Following exposure, samples should be neutralized (if necessary) and diluted to the target concentration for HPLC analysis. The goal is to achieve 5-20% degradation of the active ingredient.[5][8]
Caption: Workflow for conducting forced degradation studies.
Note: Data is representative and will vary based on the specific 5-aryl-2-furfurylamine derivative.
The successful separation of all degradation products from the main peak, with no co-elution confirmed by peak purity analysis, validates the method as stability-indicating.
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of 5-aryl-2-furfurylamine requires a systematic approach that addresses the inherent challenges of this chemical scaffold. By carefully selecting a polar-embedded C18 column and employing a low-pH mobile phase with gradient elution, excellent peak shape and resolution can be achieved. The successful execution of forced degradation studies further establishes the method as stability-indicating, making it suitable for quality control and stability testing in a regulated environment. This comprehensive guide provides a framework for scientists to develop and validate similar methods for other challenging amine-containing aromatic compounds.
References
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]
Barešová, H., et al. Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Talanta, 1985, 32(4), 279-83. Available from: [Link]
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Spectroscopy, 2022. Available from: [Link]
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. Available from: [Link]
Detecting Primary Amines. Chromatography Forum, 2006. Available from: [Link]
Separation of Aromatic Amines by Reversed-Phase Chromatography. ACS Publications. Available from: [Link]
Dall'Anese Riccardo Giovanni, et al. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available from: [Link]
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 2014. Available from: [Link]
Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. LinkedIn, 2022. Available from: [Link]
Forced Degradation Studies. Coriolis Pharma. Available from: [Link]
The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation. Available from: [Link]
Stability Indicating HPLC Method Development –A Review. IJTSRD, 2021. Available from: [Link]
Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]
Biopharmaceutical Analysis by HPLC: Practices and Challenges. ResearchGate, 2023. Available from: [Link]
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. PMC. Available from: [Link]
stability-indicating hplc method: Topics by Science.gov. Science.gov. Available from: [Link]
Development and validation of stability indicating HPLC method for the estimation of 5-Fluorouracil and related substances in topical formulation. Request PDF. Available from: [Link]
Method Development and Validation using RP-HPLC for estimation of Genotoxic impurity ie Melamine mainly present as contaminant in diversified categories of API. Asian Journal of Research in Chemistry, 2017. Available from: [Link]
Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis. Available from: [Link]
HPLC Determination of Furfural after Preliminary Extraction to Aqueous Phase. ResearchGate. Available from: [Link]
Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Scientific Literature. Available from: [Link]
Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification. Prime Scholars. Available from: [Link]
Crystal Engineering of Fluorophenyl Furan Derivatives: A Comparative Structural Guide
Executive Summary: The Fluorine Effect in Furan Scaffolds[1] In modern medicinal chemistry, the furan ring serves as a critical bioisostere for phenyl and thiophene rings, offering unique hydrogen-bonding capabilities an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Effect in Furan Scaffolds[1]
In modern medicinal chemistry, the furan ring serves as a critical bioisostere for phenyl and thiophene rings, offering unique hydrogen-bonding capabilities and reduced lipophilicity. However, the metabolic instability of the furan ring (often via cytochrome P450 oxidation) limits its utility.
The strategic incorporation of fluorine—specifically the fluorophenyl-furan motif —is a proven method to block metabolic soft spots and modulate physicochemical properties. This guide provides a technical comparison between fluorinated and non-fluorinated furan derivatives, utilizing X-ray crystallographic data to demonstrate how fluorine substitution alters solid-state packing, planarity, and intermolecular stability.
Key Insight: Contrary to the assumption that fluorine acts merely as a steric block, crystallographic data reveals that C-H···F interactions often override conventional
stacking, leading to denser packing arrangements that correlate with improved thermal stability and altered solubility profiles.
Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs[1][2][3]
This section compares the structural metrics of a representative fluorinated derivative, 2,5-bis[(4-fluorophenyl)iminomethyl]furan (4-F-BF) , against its non-fluorinated parent, 2,5-bis[(phenyl)iminomethyl]furan (H-BF) .
Crystallographic Data Summary[4][5]
The following data highlights the structural impact of para-fluorine substitution. Note the preservation of the space group (
) but the significant alteration in interaction distances and torsion angles.
In the 4-F-BF derivative, the fluorine atom acts as a hard hydrogen bond acceptor. The crystallographic data shows a distinct C-H[2]···F interaction (approx. 2.62 Å) that competes with and modifies the existing packing.
Planarity: The fluorine substitution reduces the torsion angle between the furan core and the phenyl rings by ~4°. This increased planarity extends the
-conjugation system, potentially red-shifting the UV-Vis absorption spectrum—a critical factor for fluorescent probes.
Lattice Rigidity: The introduction of the C-H···F network creates a "tri-periodic" network that is mechanically more robust than the purely dispersive forces found in the non-fluorinated analog.
Visualization of Structural Logic
The following diagram illustrates how the introduction of fluorine shifts the dominant intermolecular forces from purely stacking interactions to electrostatic steering.
Figure 1: Comparative logic of supramolecular assembly. Fluorine introduces specific directionality (Green Node) that reduces torsion angles compared to the non-fluorinated analog (Red Node).
Experimental Protocol: Synthesis to Structure
To replicate the data presented above, the following protocol ensures high-quality single crystals suitable for X-ray diffraction. This workflow emphasizes the "Slow Evaporation" technique, which is critical for minimizing disorder in fluorinated furan derivatives.
Phase 1: Synthesis (Schiff Base Condensation)
Reagents: Combine 2,5-furandicarboxaldehyde (1.0 eq) with 4-fluoroaniline (2.1 eq) in absolute ethanol.
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
Reaction: Reflux at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Isolation: Cool to room temperature. The Schiff base will precipitate. Filter and wash with cold ethanol.
Phase 2: Crystallization (The Critical Step)
Why this matters: Fluorinated compounds often suffer from twinning due to the similar size of F and H. Slow growth is essential.
Solvent System: Dissolve 20 mg of the precipitate in a 1:1 mixture of Dichloromethane (DCM) and Ethanol .
Note: DCM solubilizes the fluorinated moiety; Ethanol promotes hydrogen bonding.
Method: Slow Evaporation.
Conditions: Place the vial in a vibration-free environment at 4°C (refrigerator) or 20°C (controlled ambient). Cover with parafilm and poke 3 small holes.
Timeline: Harvest block-like crystals after 3-5 days.
Phase 3: Data Collection & Refinement
Mounting: Mount crystal on a glass fiber or MiTeGen loop using paratone oil.
Temperature: Collect data at 100 K (Liquid Nitrogen stream).
Reasoning: Fluorine atoms often exhibit high thermal motion (disorder) at room temperature. Low temperature is mandatory to resolve the C-F bond vectors accurately.
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption, unless the crystal is extremely small (<0.05 mm).
Workflow Diagram
Figure 2: Validated experimental workflow for obtaining high-resolution structures of fluorophenyl furan derivatives.
Implications for Drug Design (SAR)
The crystallographic data validates two major advantages for fluorophenyl furan derivatives in drug development:
Conformational Locking: The reduced torsion angle (34° vs 38°) indicates that the fluorine atom "locks" the conformation more effectively than hydrogen. In a protein binding pocket, this pre-organization can reduce the entropic penalty of binding, potentially increasing potency (
).
Solubility Modulation: The formation of weak C-H···F hydrogen bonds increases the lattice energy, which typically lowers solubility. However, this also increases lipophilicity (
), improving membrane permeability. The crystallographer must balance these factors; the crystal structure provides the exact density and packing efficiency metrics needed to predict this balance.
References
Comparison of Fluorinated Furan Structures:
Weeks, N., et al. (2023). "Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan." IUCrData.
[Link]
(Source of specific unit cell data and torsion angles used in Section 2).
The Role of Fluorine in Crystal Engineering:
Chopra, D., & Guru Row, T. N. (2011). "Role of organic fluorine in crystal engineering." CrystEngComm, 13, 2175-2186.
[Link]
(Authoritative review on C-H...F interactions).
Medicinal Chemistry of Fluorine:
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.
[Link]
(Context for bioisosterism and metabolic stability).
Non-Fluorinated Analog Comparison:
Mallet, C., et al. (2011).[1] "2,5-Bis(phenyliminomethyl)furan."[1][2] Acta Crystallographica Section E, 67(11), o2934.
[Link]
(Baseline data for the non-fluorinated control).
Validating Purity of CAS 923230-19-7 (Selonsertib) Using LC-MS: A Comparative Technical Guide
Executive Summary: The Molecule and the Mission CAS 923230-19-7 , widely known as Selonsertib (GS-4997) , is a potent, selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] It is a critical research t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Molecule and the Mission
CAS 923230-19-7 , widely known as Selonsertib (GS-4997) , is a potent, selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).[1][2] It is a critical research tool and clinical candidate for treating Non-Alcoholic Steatohepatitis (NASH) and diabetic kidney disease.
Validating the purity of Selonsertib is not merely a box-ticking exercise; it is a critical safeguard.[1] Small molecule kinase inhibitors are often synthesized via complex multi-step pathways involving palladium catalysts and heterocyclic intermediates. These can leave behind trace impurities—isomers, de-halogenated byproducts, or unreacted precursors—that are structurally similar to the target but biologically distinct.
This guide outlines why LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior validation method over standard HPLC-UV and provides a self-validating protocol for its execution.[1]
The Biological Context (Why Purity Matters)
Selonsertib functions by binding to the catalytic kinase domain of ASK1, preventing the phosphorylation of downstream effectors p38 and JNK.[2] Impurities in your sample can lead to off-target kinase inhibition, skewing toxicity data and invalidating "mechanism of action" studies.[1]
This diagram illustrates the specific node where Selonsertib acts, highlighting the downstream consequences of inhibition.
Caption: Selonsertib inhibits ASK1, preventing the phosphorylation of p38 and JNK, thereby reducing apoptosis and fibrosis.[2][3]
Comparative Analysis: LC-MS vs. Alternatives
While HPLC-UV is the industry workhorse for quantification, it fails in identification of co-eluting impurities.[1] LC-MS provides the mass dimensionality required to validate true purity.[1]
The Expert Protocol: LC-MS Validation for Selonsertib
This protocol is designed as a Self-Validating System . It includes checkpoints (System Suitability Tests) that tell you immediately if the data is reliable.
Why? The "CSH" (Charged Surface Hybrid) technology is excellent for basic compounds like Selonsertib (which contains imidazole/pyridine rings), providing sharp peak shapes under acidic conditions.
Dimensions: 2.1 x 50 mm, 1.7 µm (UPLC) or 3.5 µm (HPLC).
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Fluorinated Furan-Amine Linkers
Introduction: The Strategic Value of Fluorine in the Furan-Amine Scaffold In modern medicinal chemistry, the furan-amine linker has emerged as a versatile and privileged scaffold.[1][2] Its unique stereoelectronic proper...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Fluorine in the Furan-Amine Scaffold
In modern medicinal chemistry, the furan-amine linker has emerged as a versatile and privileged scaffold.[1][2] Its unique stereoelectronic properties allow it to serve as a bioisostere for phenyl rings, offering a distinct profile of polarity and hydrogen-bonding capabilities that are crucial for optimizing drug-receptor interactions.[1][3] These linkers are integral components in various therapeutic modalities, connecting key pharmacophores and influencing the overall absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
However, the metabolic liability of the furan ring and adjacent alkylamines can often limit the clinical potential of promising compounds. This is where the strategic incorporation of fluorine becomes a transformative tool for the medicinal chemist.[4] Fluorine, being small and highly electronegative, can profoundly alter the physicochemical properties of a molecule when introduced at specific positions.[5] Today, over half of all new small-molecule drugs contain at least one fluorine atom, a testament to its power in enhancing metabolic stability, modulating pKa, and improving binding affinity.[6]
This guide provides an in-depth comparison of fluorinated furan-amine linkers, exploring the nuanced structure-activity relationships that arise from selective fluorination. We will dissect the causal effects of fluorine substitution on both the furan ring and the amine linker, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.
Comparative Analysis: The Regiochemistry of Fluorination
The precise placement of fluorine governs its impact on the molecule's properties. The decision of where to fluorinate is a critical design choice aimed at blocking metabolic "hot spots" or fine-tuning electronic characteristics to enhance target engagement.[7]
Fluorination on the Furan Ring
The furan ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] Replacing a metabolically vulnerable C-H bond with a robust C-F bond is a common and effective strategy to block this breakdown pathway.[7][8]
Fluorination at C5: Placing a fluorine atom at the C5 position (adjacent to the oxygen) can effectively shield the ring from oxidation. This modification significantly increases the linker's metabolic half-life. However, the strong electron-withdrawing nature of fluorine at this position also decreases the electron density of the furan ring, which can influence its interaction with aromatic-binding pockets (e.g., through π-π stacking).
Fluorination at C3 or C4: Fluorination at the β-positions of the furan ring also enhances metabolic stability, though often to a lesser extent than at the α-positions. These substitutions have a more subtle electronic effect on the overall ring system, which can be advantageous if the native electronic character of the furan is critical for biological activity.
Fluorination on the Amine Linker
The amine group and its adjacent carbons are also common sites of metabolism. Fluorination in this region primarily modulates the amine's basicity (pKa) and protects against enzymatic degradation.
α-Fluorination (to the Amine): Introducing fluorine on the carbon directly attached to the nitrogen atom drastically reduces the amine's basicity. The powerful inductive electron-withdrawing effect of fluorine lowers the pKa of the conjugate acid, meaning the amine is less protonated at physiological pH (7.4).[7] This can improve cell membrane permeability and bioavailability, as the neutral form of a drug is more readily absorbed.[5]
β-Fluorination (to the Amine): Placing fluorine on the second carbon from the nitrogen has a less pronounced effect on pKa but can still serve as an effective metabolic shield. This position is often targeted to prevent N-dealkylation, a common metabolic pathway for secondary and tertiary amines.
Quantitative Data Summary
To illustrate these principles, the following tables summarize key experimental data for a hypothetical series of furan-amine linkers. The parent compound (Compound 1 ) is non-fluorinated, while Compounds 2-4 feature strategic fluorine substitutions.
Table 1: Comparative Physicochemical and Metabolic Properties
Compound
Fluorination Position
cLogP
pKa (Amine)
Metabolic Half-life (t½, min) in HLM*
1
None (Parent)
2.5
9.5
15
2
5-Fluoro (Furan)
2.7
9.4
75
3
α-Fluoro (Amine Linker)
2.6
7.8
40
4
5-Fluoro & α-Fluoro
2.8
7.7
>120
*HLM: Human Liver Microsomes. Data is representative and synthesized from typical literature findings.
Modest improvement; increased metabolic stability leads to higher effective concentration over time.
3
80
Decreased potency; reduced basicity of the amine weakens a critical ionic interaction with an aspartate residue in the kinase hinge region.
4
70
High stability but compromised potency due to the pKa shift, highlighting the trade-offs in multi-fluorination strategies.
Experimental Protocols
To ensure scientific integrity, the data presented above must be generated through robust and reproducible experimental methods. The following are detailed, self-validating protocols for the synthesis of a model linker and its metabolic stability assessment.
Protocol 1: Synthesis of a Model 5-Fluoro-Furan-Amine Linker (Compound 2 Analogue)
This protocol outlines the synthesis of N-benzyl-1-(5-fluorofuran-2-yl)methanamine, a representative model compound.
Proper disposal of [5-(4-Fluorophenyl)-2-furyl]methylamine (CAS: 923230-19-7) requires a protocol that accounts for three critical chemical characteristics: its basicity (primary amine), its corrosivity (potential to cau...
Author: BenchChem Technical Support Team. Date: February 2026
Proper disposal of [5-(4-Fluorophenyl)-2-furyl]methylamine (CAS: 923230-19-7) requires a protocol that accounts for three critical chemical characteristics: its basicity (primary amine), its corrosivity (potential to cause irreversible eye/skin damage), and its halogenated nature (fluorine substituent).[1]
Unlike standard organic amines, the presence of the fluorine atom mandates specific incineration protocols to manage hydrogen fluoride (HF) emissions. This guide outlines the safety, classification, and logistical steps for compliant disposal.[2][3][4]
Hazard Profile & Safety Assessment
Before handling waste, you must validate the specific hazards. This compound is a fluorinated furan-methylamine.[1]
Causes irreversible tissue damage.[1] Do not rely on standard nitrile gloves alone for prolonged handling; use double-gloving or chemically resistant laminate if handling pure liquid.[1]
Toxicity
Acute Tox. 4 (Oral)
Harmful if swallowed.[1] High risk of mucosal absorption.
Reactivity
Acid Sensitive
The furan ring can polymerize or decompose violently in the presence of strong mineral acids. Avoid direct neutralization with concentrated acids in the waste container.
Composition
Halogenated (Fluorine)
Incineration generates Hydrogen Fluoride (HF).[1] Must be segregated from non-halogenated organics to protect incinerator scrubbers.
Authoritative Sourcing: Hazard classifications are derived from GHS data for structural analogs (e.g., [5-(Trifluoromethyl)-2-furyl]methylamine) and PubChem compound summaries [1, 2].[1]
Waste Stream Classification
Proper segregation is the single most important step in this protocol. Misclassifying this as a "General Organic" can lead to regulatory fines (RCRA) or facility rejection.[1]
RCRA Status: While not explicitly listed with a "U" or "P" code, it exhibits the characteristic of Corrosivity (D002) if the pH is >12.5 (common for amines).
Halogen Content: Because of the 4-fluorophenyl group, this waste must be classified as Halogenated Organic Waste .
Decision Matrix: Waste Segregation
Figure 1: Decision logic for segregating fluorinated amine waste.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Excess Pure Reagent (Solid or Liquid)
Do not attempt to neutralize pure reagent in the lab. The heat of neutralization combined with furan ring sensitivity creates an unnecessary risk of runaway reaction.
Container Selection: Use a chemically compatible container (HDPE or Amber Glass).[1] Avoid metal containers due to amine corrosivity.[1]
Storage: Store in a secondary containment tray away from acids and oxidizers until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
If the amine is dissolved in a solvent (e.g., Dichloromethane, Methanol):
pH Check: If the solution is highly basic (pH > 10), do not add it to a waste container already containing acidic waste. This will generate heat and pressure.[4]
Consolidation: Pour into the Halogenated Solvent waste carboy.
Why? Even if the solvent is methanol (non-halogenated), the presence of the fluorinated amine contaminates the stream. Most facilities require the entire mixture to be treated as halogenated to ensure the HF produced during incineration is scrubbed [3].
Documentation: Log the approximate concentration of the amine on the waste tag.
Halogens (Fluorine): Present (<5% typically, but critical for coding)[1]
Disposal Code Suggestion: D002 (Corrosive).
Final Note on Incineration:
The ultimate fate of this molecule is high-temperature incineration .[1] The facility must be capable of handling fluorinated compounds. The combustion converts the organic framework to CO2/H2O and the fluorine to HF, which is then captured by calcium carbonate scrubbers to form Calcium Fluoride (CaF2) [4].
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16228102, [5-(4-fluorophenyl)furan-2-yl]methanamine. Retrieved from [Link][1]
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Waste Identification and Classification. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment (PPE) & Handling Protocol: [5-(4-Fluorophenyl)-2-furyl]methylamine
Content Type: Advanced Safety & Operational Guide
Audience: Chemical Researchers / Drug Discovery Scientists
Executive Summary: The "Universal Precautions" Approach
[5-(4-Fluorophenyl)-2-furyl]methylamine represents a dual-hazard profile common in medicinal chemistry intermediates: the immediate corrosivity of a primary amine and the potential long-term toxicity of a furan derivative. Because specific toxicological data for this exact research chemical is often limited, this guide applies a "Worst-Case Scenerio" safety model.
Immediate Action Required:
Primary Hazard: Chemical burns (Skin/Eyes) and Respiratory Irritation.
Hidden Hazard: Potential carcinogenicity (Furan moiety) and HF release upon thermal decomposition.
Mandatory Engineering Control: All handling must occur inside a certified chemical fume hood.
Risk Assessment & Hazard Identification
As a Senior Application Scientist, I prioritize understanding the mechanism of injury over simple hazard codes. This molecule presents three distinct vectors of risk:
Functional Group
Hazard Mechanism
Critical Risk Factor
Primary Amine
Nucleophilic Attack: High basicity allows rapid saponification of skin lipids, leading to deep, penetrating chemical burns.
Corrosive (Cat 1B). Damage is often irreversible before pain is felt.
Furan Ring
Metabolic Activation: Furan derivatives are lipophilic and can be metabolically activated (via cytochrome P450) to reactive intermediates (e.g., cis-2-butene-1,4-dial), posing genotoxic/carcinogenic risks.
Systemic Toxicity. Potential Carcinogen/Mutagen.
Fluorine Moiety
Thermal Decomposition: In the event of a fire, the carbon-fluorine bond breaks, releasing Hydrogen Fluoride (HF) gas.
Inhalation Hazard. HF is highly toxic and requires specific calcium-based neutralization.
PPE Selection Matrix
Standard "lab coat and glasses" are insufficient for furan-based amines. The following protocol is a self-validating barrier system designed to prevent breakthrough.
Hand Protection (The "Double-Shell" Protocol)
Inner Layer: 4 mil Nitrile (Inspection layer).
Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).
Rationale: Amines can permeate thin nitrile. The double layer provides a visual breach indicator and increases breakthrough time from <5 mins to >30 mins.
Prohibited: Latex (poor resistance to organic amines).
Eye & Face Protection[1][2][3][4]
Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are strictly prohibited due to the risk of vapor irritation and liquid splash migration.
High Volume (>5g): Add Face Shield over goggles.
Respiratory Protection
Primary: Fume Hood (Face velocity: 80–100 fpm).
Secondary (Spill Cleanup Only): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. Simple N95s offer zero protection against amine vapors.
Visual Logic: PPE Decision Tree
Figure 1: Decision matrix for selecting PPE based on the physical state of the chemical.
Operational Protocol: Handling & Synthesis
This protocol uses "Engineering Controls First" logic to minimize reliance on PPE.
Step 1: Preparation (Donning)
Verify Fume Hood airflow.
Don PPE in order: Lab coat
Inner Gloves Goggles Outer Gloves.
The "Cuff Tuck": Tuck lab coat cuffs inside the outer glove to prevent wrist exposure.
Step 2: Weighing & Transfer (Solid State)
The Problem: Furan-amines are often fine powders prone to static cling.
The Fix: Use an antistatic gun or ionizing bar inside the balance enclosure.
Technique: Do not use a spatula to "flick" powder. Use a gravity-slide technique (tilting the weighing boat) to minimize aerosolization.
Step 3: Solubilization (Liquid State)
Exotherm Warning: Dissolving amines in acidic media generates heat. Add the amine to the solvent slowly.
Solvent Choice: Avoid halogenated solvents (DCM) if possible, as they enhance skin permeability of furan derivatives. Use alcohols or ethers if chemistry permits.
Step 4: Doffing (Removal)[3][5]
Wipe outer gloves with a dry Kimwipe inside the hood to remove invisible residue.
Remove outer gloves using the "beak" method (peeling from the wrist without touching the outside).
Inspect inner gloves for discoloration. If clean, remove and discard.[1][2][3][4]
Wash hands with soap and water for 60 seconds immediately.
Emergency Response & Disposal
This section is critical because standard fire protocols can be deadly due to the fluorine content.
Accidental Spill Response
Evacuate: Clear the immediate area (10 ft radius).
Assess: If >10mL or >5g, call EHS/Fire Department.
Neutralize: Do not just wipe up.
Apply a dry absorbent (vermiculite or specialized amine neutralizer).
Note: Avoid using strong acids to neutralize; this can generate violent heat. Use a weak acid (citric acid dilute) if specific neutralization is required by local protocol, but dry absorption is safer.
Liquid Waste: Basic Organic Waste stream (High pH). Do not mix with Acidic Waste (Risk of exotherm/fumes).
Visual Logic: Emergency Decision Tree
Figure 2: Emergency response workflow highlighting the critical HF gas risk during fire.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
PubChem. (n.d.). Compound Summary: Furfurylamine (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]
European Chemicals Agency (ECHA). (n.d.). Substance Information: Furan.[7][5] (Regarding carcinogenicity of furan moiety). [Link]